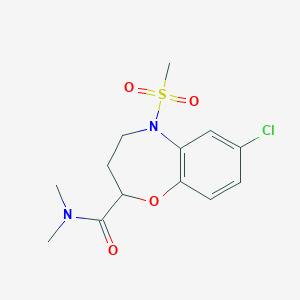![molecular formula C24H27N3O4 B6055284 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)
3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, commonly known as DPI, is a synthetic compound that belongs to the indole family. It is a potent and selective inhibitor of protein kinase C (PKC) and has been widely used in scientific research for its various applications.
Wirkmechanismus
DPI is a potent and selective inhibitor of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which is a family of serine/threonine kinases that play a crucial role in various cellular processes. 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. DPI inhibits 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole by binding to its ATP-binding site and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DPI has also been shown to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, from neuronal cells. Additionally, DPI has been shown to inhibit the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
DPI has several advantages and limitations for lab experiments. One of its advantages is its high selectivity for 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which allows for the specific inhibition of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole without affecting other kinases. Additionally, DPI is a potent inhibitor of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which allows for the use of low concentrations of the compound in experiments. However, DPI has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of DPI in scientific research. One potential direction is the development of DPI analogs with improved solubility and selectivity for 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. Additionally, DPI could be used in combination with other compounds to investigate the synergistic effects of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole inhibition and other signaling pathways. Finally, DPI could be used in vivo to investigate the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in various diseases and to evaluate the therapeutic potential of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole inhibitors.
Synthesemethoden
The synthesis of DPI involves a multi-step process, starting with the reaction of 3-indoleacetic acid with thionyl chloride to form 3-indoleacetyl chloride. This intermediate is then reacted with 1-(3,5-dimethoxyphenyl)piperazine to form 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively used in scientific research for its various applications. It has been used as a tool compound to study the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in various physiological processes, including cell proliferation, differentiation, and apoptosis. DPI has also been used to investigate the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in the regulation of ion channels, neurotransmitter release, and gene expression.
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-11-9-26(10-12-27)23(28)8-7-17-16-25-22-6-4-3-5-21(17)22/h3-6,13-16,25H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNMVWRVXZMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

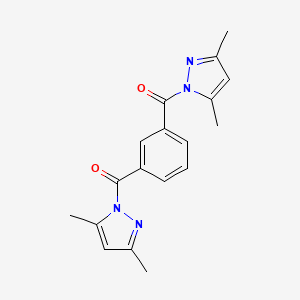
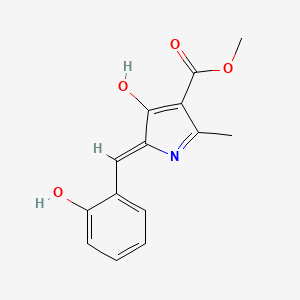
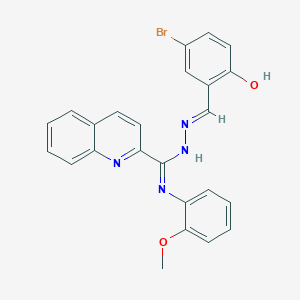
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
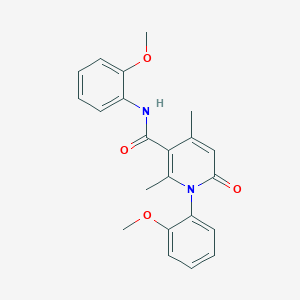

![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)
